Neoprzewaquinone A

TLR4/MD2 Anti-inflammatory Virtual Screening

Addressing the need for a non-substitutable Salvia phenanthrenequinone probe, Neoprzewaquinone A (NEO) offers: - Selective PIM1 inhibition (nanomolar) for TNBC/prostate cancer models. - TLR4/MD2 antagonism (Kd 267 nM) for sepsis/neuroinflammation research. - EGFR ubiquitination & degradation for HCC pathway studies. ≥98% HPLC purity. Global shipping with full documentation. Bulk/custom synthesis available.

Molecular Formula C36H28O6
Molecular Weight 556.6 g/mol
Cat. No. B8099227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoprzewaquinone A
Molecular FormulaC36H28O6
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCC1=CCCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C
InChIInChI=1S/C36H28O6/c1-17-7-5-9-24-22(12-14-26-30(24)34(40)32(38)28-20(4)16-42-36(26)28)18(2)8-6-10-23-21(17)11-13-25-29(23)33(39)31(37)27-19(3)15-41-35(25)27/h8,11-16H,1,5-7,9-10H2,2-4H3/b18-8-
InChIKeySXQCYGZVSVUMEL-LSCVHKIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neoprzewaquinone A: Phenanthrenequinone Natural Product with Multi-Target Anti-Cancer and Anti-Inflammatory Activity


Neoprzewaquinone A (NEO; Neo A; CAS 630057-39-5) is a phenanthrenequinone derivative isolated from the roots of Salvia miltiorrhiza Bunge (Danshen) . It has a molecular weight of 556.6 g/mol and molecular formula C36H28O6 . The compound has been identified as a multi-target bioactive agent with demonstrated activity across several therapeutic areas, including anti-cancer effects via EGFR degradation and PIM1 inhibition, anti-inflammatory activity via TLR4/MD2 antagonism, and algicidal properties [1].

Why Neoprzewaquinone A Cannot Be Replaced by Generic Analogs


Neoprzewaquinone A exhibits a unique polypharmacology profile characterized by distinct target engagement mechanisms and selectivity that cannot be replicated by closely related Salvia phenanthrenequinones such as Tanshinone IIA, Miltirone, or Przewaquinone A [1]. While these in-class compounds share structural motifs and some overlapping pathways, NEO's specific binding to TLR4/MD2 (affinity 267 nM), selective inhibition of PIM1 kinase at nanomolar concentrations, and promotion of ubiquitin-mediated EGFR degradation represent mechanistically differentiated activities [2][3]. These quantitative differences in target affinity and functional outcomes preclude simple substitution without compromising experimental reproducibility or therapeutic direction.

Quantitative Evidence for Neoprzewaquinone A Differentiation Versus Comparators


TLR4/MD2 Binding Affinity and Anti-Inflammatory Activity Versus Other Salvia Constituents

NEO demonstrates the highest virtual binding energy to TLR4/MD2 among all screened Salvia miltiorrhiza constituents, with a value of -12.8 kcal/mol [1]. In contrast, other known anti-inflammatory compounds from Danshen, such as Tanshinone IIA and Cryptotanshinone, exhibit lower or unreported binding affinities to this specific receptor complex [1]. Experimental validation confirmed NEO binds directly to rhTLR4/MD2 with an affinity of 267 nM, significantly disrupting LPS-induced TLR4/MD2 dimerization and downstream NF-κB phosphorylation [1].

TLR4/MD2 Anti-inflammatory Virtual Screening

PIM1 Kinase Inhibition Potency and Selectivity Profile

NEO selectively inhibits PIM1 kinase at nanomolar concentrations, with functional suppression of growth, migration, and EMT in MDA-MB-231 triple-negative breast cancer cells [1]. While the exact IC50 value is not reported in the primary paper, the study directly compares NEO's effects to SGI-1776, a known PIM1 inhibitor with an IC50 of 7 nM . NEO and SGI-1776 both inhibited ROCK2/STAT3 signaling in MDA-MB-231 cells, demonstrating comparable pathway modulation [1].

PIM1 Kinase Inhibition Breast Cancer

IL-15 Pathway Inhibition Superiority Over Cephalothin

In IL-15-stimulated HMC3 human microglial cells, NEO exhibited significant suppressive effects on proliferation, migration, and phagocytosis that were superior to those observed with the positive control drug Cephalothin (CEP), a known IL-15/IL-15Rα inhibitor [1]. This head-to-head comparison was performed using CCK-8 viability assays, scratch migration assays, and phagocytosis quantification, with NEO consistently outperforming CEP in reversing IL-15-induced functional changes [1].

IL-15 Microglia Immunomodulation

Selective Algicidal Activity and Safety Profile on Non-Target Algae

NEO demonstrates potent algicidal activity against the harmful cyanobacterium Microcystis aeruginosa with an EC50 of 4.68 mg/L [1]. Importantly, it exhibits relatively higher safety on non-target green algae Chlorella pyrenoidosa and Scenedesmus obliquus, with EC50 values of 14.78 and 10.37 mg/L, respectively [1]. This selectivity ratio (approximately 3.16x for C. pyrenoidosa and 2.22x for S. obliquus) indicates a favorable therapeutic window for targeted cyanobacterial bloom control [1].

Algicide Microcystis aeruginosa Environmental Safety

EGFR Degradation and Anti-HCC Efficacy in Clinically Relevant Models

NEO directly engages EGFR and promotes its ubiquitin-mediated degradation, leading to suppression of the PI3K-AKT pathway and induction of apoptosis in hepatocellular carcinoma (HCC) models [1]. This mechanism is validated in patient-derived HCC organoids and a HepG2 cell-derived xenograft model [1]. In contrast, the related Salvia phenanthrenequinone Tanshinone IIA also targets EGFR but primarily inhibits its phosphorylation and downstream signaling without robustly inducing degradation [2].

EGFR Hepatocellular Carcinoma Ubiquitination

In Vivo Intraocular Pressure Reduction and Smooth Muscle Relaxation

NEO significantly reduces intraocular pressure (IOP) in normal rabbits and relaxes pre-restrained thoracic aortic rings in rats, effects comparable to the synthetic PIM1 inhibitor SGI-1776 [1]. This in vivo efficacy positions NEO as a natural product candidate for glaucoma and other circulatory diseases, with the advantage of being derived from a well-characterized medicinal plant with an established safety record [1].

Intraocular Pressure Glaucoma Smooth Muscle Relaxation

High-Value Application Scenarios for Neoprzewaquinone A Procurement


Preclinical Research on TLR4-Mediated Inflammatory Diseases

NEO is uniquely suited for studies investigating TLR4/MD2 as a therapeutic target for sepsis, neuroinflammation, or autoimmune disorders. Its validated binding affinity (267 nM) and functional disruption of LPS-induced TLR4/MD2 dimerization provide a robust chemical probe for dissecting this pathway [1].

PIM1 Kinase-Targeted Cancer Drug Discovery Programs

As a natural product PIM1 inhibitor with nanomolar potency and in vivo efficacy, NEO serves as a valuable lead compound or positive control for developing novel PIM1 inhibitors for triple-negative breast cancer, prostate cancer, or hematologic malignancies [1].

IL-15/IL-15Rα Pathway Studies in Neuroimmunology

Given its superior suppression of IL-15-induced microglial activation compared to Cephalothin, NEO is an ideal chemical tool for studying IL-15 signaling in neuroinflammatory conditions such as multiple sclerosis, Alzheimer's disease, or traumatic brain injury [1].

Selective Algicide Development for Harmful Cyanobacterial Bloom Control

NEO's favorable selectivity profile (EC50 4.68 mg/L on M. aeruginosa vs. >10 mg/L on beneficial algae) makes it a candidate for developing environmentally safer algicides for water resource management and aquaculture [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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